molecular formula C17H14N4S B183325 6-PHENYL-3-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE CAS No. 93073-29-1

6-PHENYL-3-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

Cat. No.: B183325
CAS No.: 93073-29-1
M. Wt: 306.4 g/mol
InChI Key: QFFYSZISVJLJSV-UHFFFAOYSA-N
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Description

6-PHENYL-3-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings.

Scientific Research Applications

Future Directions

The future directions for these compounds involve further optimization through systematic modification of the 3 and 6 positions . They also show promise in the development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

Biochemical Analysis

Biochemical Properties

3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the urease enzyme, where 3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole acts as a potent inhibitor. The compound exhibits competitive inhibition, binding to the active site of the enzyme and preventing the hydrolysis of urea into ammonia and carbon dioxide . Additionally, the compound has demonstrated significant antifungal activities by interacting with fungal enzymes and disrupting their metabolic processes .

Cellular Effects

The effects of 3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole on various cell types and cellular processes are profound. In cancer cells, the compound has been shown to induce apoptosis, leading to cell death. This is achieved through the activation of caspases and the disruption of mitochondrial membrane potential . Furthermore, 3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole influences cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation . The compound also affects gene expression, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes .

Molecular Mechanism

At the molecular level, 3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects through various mechanisms. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, its interaction with the urease enzyme involves binding to the active site, leading to competitive inhibition . Additionally, the compound has been shown to inhibit shikimate dehydrogenase, an enzyme involved in the biosynthesis of aromatic amino acids . This inhibition disrupts the metabolic pathways of microorganisms, contributing to its antimicrobial activity.

Temporal Effects in Laboratory Settings

The stability and degradation of 3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied extensively in laboratory settings. The compound exhibits good stability under various conditions, maintaining its biological activity over time . Prolonged exposure to light and heat can lead to degradation, resulting in reduced efficacy . In in vitro studies, the compound has shown long-term effects on cellular function, including sustained inhibition of enzyme activity and prolonged induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies depending on the animal model and the route of administration .

Metabolic Pathways

3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is involved in several metabolic pathways. The compound interacts with enzymes such as shikimate dehydrogenase, disrupting the biosynthesis of aromatic amino acids . This interaction affects the metabolic flux and levels of metabolites in microorganisms, contributing to its antimicrobial activity . Additionally, the compound has been shown to inhibit pyruvate kinase activity in the glycolytic pathway, further disrupting cellular metabolism .

Transport and Distribution

The transport and distribution of 3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it binds to various intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of 3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it has been shown to accumulate in the mitochondria, contributing to its pro-apoptotic effects in cancer cells . The localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-PHENYL-3-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols . The reaction is usually carried out in the presence of a cyclization agent such as phosphorus oxychloride (POCl3) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-PHENYL-3-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-PHENYL-3-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE stands out due to its unique combination of triazole and thiadiazole rings, which confer a broad spectrum of biological activities.

Properties

IUPAC Name

6-phenyl-3-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4S/c1-3-7-13(8-4-1)11-12-15-18-19-17-21(15)20-16(22-17)14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFYSZISVJLJSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C3N2N=C(S3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80918735
Record name 6-Phenyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80918735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93073-29-1
Record name 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-phenyl-3-(2-phenylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093073291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Phenyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80918735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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